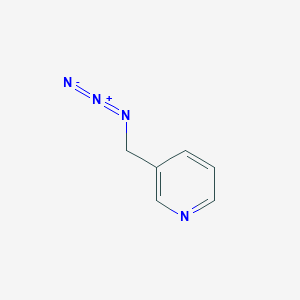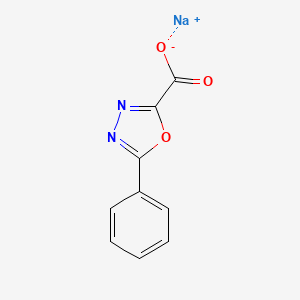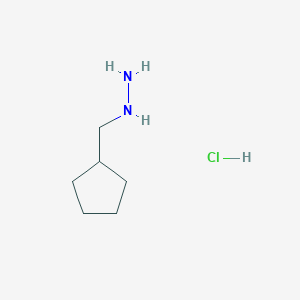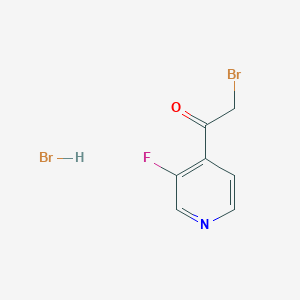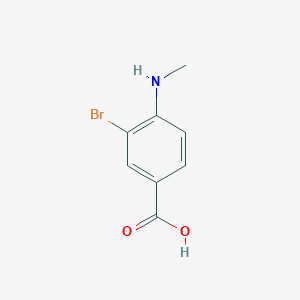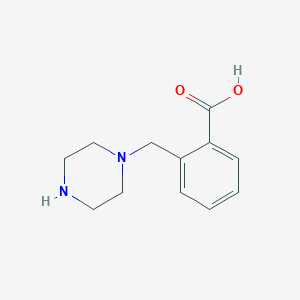![molecular formula C13H22N2O3 B1520714 tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate CAS No. 886449-72-5](/img/structure/B1520714.png)
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate
Vue d'ensemble
Description
Tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate (TBD) is an organic compound belonging to the class of spiro compounds. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. TBD has been widely studied in the scientific literature due to its versatile reactivity and its potential applications in various areas.
Applications De Recherche Scientifique
Supramolecular Arrangements
Studies on cyclohexane-5-spirohydantoin derivatives, including compounds related to tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate, highlight their utility in forming supramolecular arrangements. The crystallographic analysis of these compounds reveals their ability to form solvent-free crystals and demonstrates the influence of substituents on the cyclohexane ring in dictating supramolecular structures. This research provides insights into the structural basis for the development of novel materials and potentially pharmacologically active molecules through supramolecular chemistry (Graus et al., 2010).
Conformational Analysis in Peptide Synthesis
Another study explores the synthesis of spirolactams as conformationally restricted pseudopeptides, aiming to serve as surrogates for dipeptides in peptide synthesis. The conformational analysis of these tripeptide analogues suggests their utility as mimetics for gamma-turns or distorted type II beta-turns, showcasing their potential application in the design of peptide-based therapeutics (Fernandez et al., 2002).
Synthesis and Structural Configuration
Further research has been conducted on the synthesis and relative configuration assignment of various diazaspiro[4.5]decanes, oxazaspiro[4.5]decanes, and dioxaspiro[4.5]decanes. These studies are crucial for understanding the stereochemical preferences of these compounds and their implications in synthetic and medicinal chemistry. The characterization of these compounds through NMR spectroscopy aids in elucidating their structural configurations, which is vital for their application in chemical synthesis (Guerrero-Alvarez et al., 2004).
Chemical Reactivity and Synthetic Applications
The reactivity of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with various reagents has been studied to develop synthetic methodologies for potential biologically active heterocyclic compounds. This research highlights the compound's utility as a precursor in the synthesis of heterocyclic molecules, underscoring its significance in the discovery and development of new pharmaceutical agents (Moskalenko & Boev, 2012).
Propriétés
IUPAC Name |
tert-butyl 10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-7-13(15)6-4-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRGDMKYRGVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



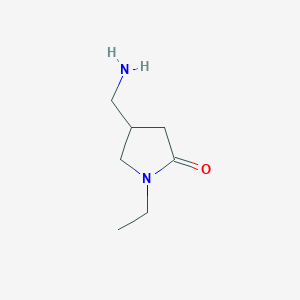

![5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520637.png)
![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)

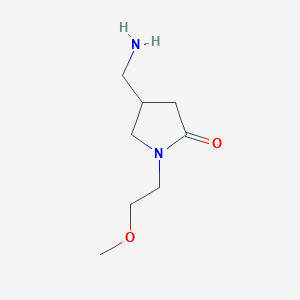
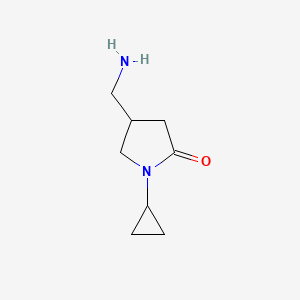
![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)
